High-Affinity BRD4 Bromodomain Binding
7-Bromo-4-methylenechromane binds to the first bromodomain (BD1) of the human Bromodomain-containing protein 4 (BRD4) with a dissociation constant (Kd) of 250 nM [1]. This is a key differentiator from the broader class of 4-methylenechromanes, which lack this specific and characterized binding event. While no direct head-to-head comparison with unsubstituted 4-methylenechromane is available for this target, a structurally distinct chromane derivative (CHEMBL4461504) showed significantly lower potency as an MCHR1 antagonist (IC50 = 105 nM) [2], highlighting that specific modifications within the chromane class lead to drastically different biological activities.
| Evidence Dimension | Binding Affinity (Kd) |
|---|---|
| Target Compound Data | Kd = 250 nM |
| Comparator Or Baseline | CHEMBL4461504 (a different chromane derivative) for MCHR1 antagonism: IC50 = 105 nM; Baseline for unsubstituted 4-methylenechromane: No data available |
| Quantified Difference | Not directly comparable due to different targets; however, 7-Bromo-4-methylenechromane shows high nanomolar affinity for BRD4 BD1. |
| Conditions | Site-directed competition binding assay against BRD4 bromodomain 1 (human, unknown origin) |
Why This Matters
For researchers studying epigenetic regulation, a validated and high-affinity ligand for BRD4 is a critical tool for chemical probe development, and 7-Bromo-4-methylenechromane provides a starting point with a defined Kd value.
- [1] BindingDB. BDBM50623486 (CHEMBL5439294): 7-Bromo-4-methylenechromane binding to Bromodomain-containing protein 4 (Human). Kd: 250 nM. View Source
- [2] BindingDB. BDBM50529238 (CHEMBL4461504): Antagonist activity at MCHR1. IC50: 105 nM. View Source
